2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide features a substituted indole core with a 3-chlorophenylmethanesulfonyl group at position 3 and an acetamide moiety linked to a 2-fluorophenyl group. Its structure combines halogenated aromatic systems (chlorine and fluorine) and a sulfonyl group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c24-17-7-5-6-16(12-17)15-31(29,30)22-13-27(21-11-4-1-8-18(21)22)14-23(28)26-20-10-3-2-9-19(20)25/h1-13H,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNWHREQNTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC=C3F)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the indole core, followed by the introduction of the sulfonyl and acetamide groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on the Indole Core
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfonyl Linkers : The methanesulfonyl group in the target differs from phenylsulfonyl groups (e.g., ), which may alter electronic effects and hydrogen-bonding capacity.
- Acetamide Moieties : The 2-fluorophenyl group contrasts with trifluoromethylphenyl (), where the latter’s strong electron-withdrawing effects could influence receptor binding.
Insights :
- Yields for sulfonamide/acetamide hybrids vary widely (43–79%), influenced by halogenation and purification methods (e.g., HPLC in vs. straightforward acetonitrile reactions in ).
- The target’s synthesis would likely require careful optimization of sulfonylation and amide coupling steps to avoid side reactions from competing halogen interactions.
Table 3: Reported Bioactivities of Analogues
Analysis :
- The lack of cytotoxicity in ’s hydroxyindole derivative contrasts with acetylcholinesterase hits in , suggesting that sulfonyl/chlorophenyl groups (as in the target) may be critical for target engagement.
- The target’s fluorine and chlorine substituents could modulate selectivity, as seen in kinase inhibitors where halogens fine-tune binding pockets .
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C25H23ClN2O3S
- Molecular Weight : 467.0 g/mol
- CAS Number : 891091-98-8
The compound features an indole core, a methanesulfonyl group, and an acetamide moiety, which are known to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The indole structure can engage with receptors and enzymes involved in critical signaling pathways, while the sulfonamide and acetamide functionalities may enhance binding affinity and specificity.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The indole moiety may serve as a ligand for specific receptors, influencing cellular responses.
- Antioxidant Properties : Some studies suggest that indole derivatives can exhibit antioxidant effects, which may contribute to their therapeutic potential.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported the anticancer properties of compounds with similar structures. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various pathogens:
- Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli indicated significant antibacterial activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL |
Case Studies
- Case Study on Anticancer Mechanism : A recent study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy Study : Another investigation focused on the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Comparative Analysis with Similar Compounds
Comparative studies highlight the unique characteristics of this compound compared to other indole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-{3-[(3-bromophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide | Moderate | Low |
| 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methylphenyl)acetamide | Low | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
